molecular formula C15H9BrCl2N2O2S2 B2364099 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide CAS No. 393837-41-7

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B2364099
CAS RN: 393837-41-7
M. Wt: 464.17
InChI Key: OJPPTHDVYXEZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide” is a chemical compound that has been studied for its pharmacological activities . It is a derivative of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide .


Synthesis Analysis

The synthesis of similar compounds involves the use of physicochemical properties and spectroanalytical data (NMR, IR and elemental) . A variety of imine derivatives have been synthesized via Suzuki cross coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Scientific Research Applications

α-Glucosidase Inhibitory Activity

Compounds similar to N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide have been evaluated for their α-glucosidase inhibitory activity. Specifically, derivatives such as N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have shown promising results, with some exhibiting very good inhibition of the α-glucosidase enzyme (Koppireddi et al., 2014).

Antioxidant and Anti-inflammatory Potential

Research has also shown that similar compounds have significant antioxidant and anti-inflammatory properties. For example, N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives have demonstrated good efficacy in DPPH radical scavenging and exhibited excellent anti-inflammatory activity (Koppireddi et al., 2013).

Anticancer Activity

Another key application is in the field of cancer research, where thiazole and thiadiazole derivatives, including those structurally similar to the compound , have been synthesized and evaluated for their anticancer potential. These compounds have shown significant activity against various cancer cell lines, suggesting their potential as anticancer agents (Ekrek et al., 2022).

Antibacterial Properties

Further research has been conducted on the antibacterial properties of similar compounds. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives has demonstrated potential antibacterial activity against a range of bacterial strains (Borad et al., 2015).

Antidiabetic Properties

In the context of diabetes treatment, derivatives of the compound have been evaluated for their enzyme inhibition and potential antidiabetic properties. This includes studies on bi-heterocyclic compounds that have shown potent inhibitory potential against enzymes relevant in diabetes (Abbasi et al., 2020).

Future Directions

The future directions for this compound could involve further studies on its antimicrobial and anticancer activities. The molecular docking study demonstrated that the compounds have the potential to be used as lead compounds for rational drug designing .

properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2N2O2S2/c16-13-4-3-12(24-13)10-7-23-15(19-10)20-14(21)6-22-11-2-1-8(17)5-9(11)18/h1-5,7H,6H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPPTHDVYXEZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.